2-phenyl-N-(3-(pyridin-2-yloxy)benzyl)-2H-1,2,3-triazole-4-carboxamide

Kinase inhibition GSK3B Casein kinase 1

2-Phenyl-N-(3-(pyridin-2-yloxy)benzyl)-2H-1,2,3-triazole-4-carboxamide (CAS 1705412-26-5) is a synthetic 1,2,3-triazole-4-carboxamide derivative with molecular formula C₂₁H₁₇N₅O₂ and molecular weight 371.4 g/mol. It features a 2-phenyl-substituted 1,2,3-triazole core linked via a carboxamide bridge to a 3-(pyridin-2-yloxy)benzyl moiety.

Molecular Formula C21H17N5O2
Molecular Weight 371.4
CAS No. 1705412-26-5
Cat. No. B2634118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-N-(3-(pyridin-2-yloxy)benzyl)-2H-1,2,3-triazole-4-carboxamide
CAS1705412-26-5
Molecular FormulaC21H17N5O2
Molecular Weight371.4
Structural Identifiers
SMILESC1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCC3=CC(=CC=C3)OC4=CC=CC=N4
InChIInChI=1S/C21H17N5O2/c27-21(19-15-24-26(25-19)17-8-2-1-3-9-17)23-14-16-7-6-10-18(13-16)28-20-11-4-5-12-22-20/h1-13,15H,14H2,(H,23,27)
InChIKeyOXVDKOIECMXNLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenyl-N-(3-(pyridin-2-yloxy)benzyl)-2H-1,2,3-triazole-4-carboxamide (CAS 1705412-26-5): Structural Identity and Database-Anchored Bioactivity Profile


2-Phenyl-N-(3-(pyridin-2-yloxy)benzyl)-2H-1,2,3-triazole-4-carboxamide (CAS 1705412-26-5) is a synthetic 1,2,3-triazole-4-carboxamide derivative with molecular formula C₂₁H₁₇N₅O₂ and molecular weight 371.4 g/mol [1]. It features a 2-phenyl-substituted 1,2,3-triazole core linked via a carboxamide bridge to a 3-(pyridin-2-yloxy)benzyl moiety. The compound is cataloged in the ZINC database (ZINC95559065) with computed physicochemical parameters including a logP of 2.98, topological polar surface area (tPSA) of 92 Ų, 2 hydrogen bond donors, and 5 hydrogen bond acceptors [1]. Bioactivity data aggregated in ChEMBL 20 and accessible through ZINC indicate that this compound exhibits kinase inhibitory activity, with reported pKi values against glycogen synthase kinase-3 beta (GSK3B; pKi = 8.83), casein kinase I isoform gamma-2 (CSNK1G2; pKi = 8.10), casein kinase I isoform alpha (CSNK1A1; pKi = 8.05), and casein kinase I isoform delta (CSNK1D; pKi = 7.17) [1]. The compound also falls within the generic structural scope of triazole carboxamide patents claiming trace amine-associated receptor 1 (TAAR1) affinity [2].

Why Generic 1,2,3-Triazole-4-Carboxamide Substitution Is Not Viable for 2-Phenyl-N-(3-(pyridin-2-yloxy)benzyl)-2H-1,2,3-triazole-4-carboxamide (CAS 1705412-26-5)


Within the 1,2,3-triazole-4-carboxamide chemical class, biological activity is exquisitely sensitive to three structural variables: the N2-aryl substituent on the triazole ring, the nature of the carboxamide amine component, and the linker topology connecting the aromatic ether. The 2-phenyltriazole scaffold found in this compound distinguishes it from the more common 1-substituted-1H-1,2,3-triazole regioisomers employed in FFA1/GPR40 agonist programs [1]. Furthermore, the 3-(pyridin-2-yloxy)benzyl carboxamide side chain introduces a specific hydrogen-bond acceptor geometry (pyridyl nitrogen at the ortho position of the ether linkage) that is absent in close analogs such as the morpholinyl-phenyl or piperidinyl-phenyl carboxamides described in TAAR1 patent literature [2]. The kinase polypharmacology profile captured in ChEMBL — spanning GSK3B (pKi 8.83), CSNK1G2 (pKi 8.10), CSNK1A1 (pKi 8.05), and CSNK1D (pKi 7.17) [3] — cannot be assumed to transfer to analogs with even minor modifications in the benzyl ether or triazole N-substitution pattern, as kinase selectivity cliffs are well-documented for ATP-competitive heterocyclic inhibitors. Therefore, substituting this compound with a generic 1,2,3-triazole-4-carboxamide congener risks loss of the specific kinase inhibition signature and associated phenotypic readouts.

Quantitative Differentiation Evidence for 2-Phenyl-N-(3-(pyridin-2-yloxy)benzyl)-2H-1,2,3-triazole-4-carboxamide (CAS 1705412-26-5): Procurement-Relevant Comparative Data


Kinase Polypharmacology Fingerprint: GSK3B vs. CSNK1 Isoform Selectivity Window Compared to Typical Kinase Probe Compounds

This compound exhibits a multi-kinase inhibition profile spanning GSK3B and three casein kinase 1 (CK1) isoforms. Based on ChEMBL 20 data aggregated in ZINC, the compound shows the highest affinity for GSK3B (pKi = 8.83, corresponding to Ki ≈ 14.8 nM), followed by CSNK1G2 (pKi = 8.10, Ki ≈ 79.4 nM), CSNK1A1 (pKi = 8.05, Ki ≈ 89.1 nM), and CSNK1D (pKi = 7.17, Ki ≈ 676 nM) [1]. The selectivity window between the primary target GSK3B and the least potent CK1 isoform (CSNK1D) is approximately 46-fold. This profile contrasts with dedicated CK1γ-selective inhibitors (e.g., pyridyl pyrrolopyridinones from the same ChEMBL dataset) that achieve >100-fold selectivity over GSK3B, and with GSK3B-selective probes that typically spare CK1 isoforms [2]. The balanced GSK3B/CK1 polypharmacology of this compound may be advantageous for phenotypic screening applications where dual Wnt pathway (GSK3B) and circadian/Wnt (CK1) modulation is desired.

Kinase inhibition GSK3B Casein kinase 1 Polypharmacology Chemogenomics

Physicochemical Differentiation from FFA1/GPR40 Agonist Triazole Series: Lower Lipophilicity and Molecular Weight

Most reported FFA1/GPR40 agonists containing triazole scaffolds suffer from relatively high lipophilicity and molecular weight, which has been cited as a key liability for this target class. The lead compound from the Li et al. (2016) triazole-based FFA1 agonist series (compound 26) has a molecular weight of 391.78 Da and a LogD₇.₄ of 1.95 [1]. By comparison, 2-phenyl-N-(3-(pyridin-2-yloxy)benzyl)-2H-1,2,3-triazole-4-carboxamide has a lower molecular weight of 371.4 Da and a computed logP of 2.98 (ZINC) [2]. While the logP value is higher than compound 26's LogD, the 20.4 Da reduction in molecular weight (5.2% lower) and the reduced rotatable bond count (3 vs. typically 6-8 for FFA1 agonist leads) suggest a more fragment-like or lead-like physicochemical profile potentially advantageous for further optimization or fragment-based screening approaches [2]. It is important to note, however, that this compound has not been directly evaluated as an FFA1 agonist; the comparison is class-level based on scaffold similarity.

Physicochemical properties Lipophilicity Drug-likeness FFA1 agonist comparison Lead optimization

Structural Differentiation from TAAR1 Patent Exemplars: Pyridin-2-yloxy Benzyl Ether vs. Morpholinyl/Piperidinyl Phenyl Carboxamides

The patent US 2015/0191458 A1 (Hoffmann-La Roche) discloses a broad series of triazole carboxamides as TAAR1 ligands [1]. The exemplified compounds feature primarily N-(4-(morpholin-2-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide and N-(4-(piperidin-3-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide scaffolds. The target compound 2-phenyl-N-(3-(pyridin-2-yloxy)benzyl)-2H-1,2,3-triazole-4-carboxamide is structurally distinct in two key aspects: (1) it employs a benzylamine rather than an aniline linker between the triazole carboxamide and the aromatic ether, introducing a methylene spacer that increases conformational flexibility; and (2) it incorporates a pyridin-2-yloxy substituent at the meta position of the benzyl ring, replacing the para-morpholinyl or para-piperidinyl substituents found in the patent exemplars [1]. This pyridin-2-yloxy benzyl motif introduces an additional hydrogen bond acceptor (pyridyl nitrogen) and a distinct vector angle compared to the para-substituted phenyl series. While no direct TAAR1 activity data is publicly available for this specific compound, it falls within the general Markush structure of the patent claims (Formula I, wherein R₁ is phenyl, Z is -O-, and the triazole is 1,2,3-triazol-4-yl) [1].

TAAR1 Trace amine receptor Structure-activity relationship GPCR Neuropsychiatric disorders

Physicochemical Drug-Likeness Profile: tPSA and Rotatable Bond Count Compared to CNS Drug-Likeness Benchmarks

The compound's computed topological polar surface area (tPSA = 92 Ų) and moderate rotatable bond count (3) place it within favorable CNS drug-likeness parameter space [1]. The tPSA value falls below the empirical 140 Ų threshold for blood-brain barrier penetration and below the 90 Ų threshold often cited for optimal CNS penetration, while remaining above 70 Ų, which is generally associated with reduced hERG liability [2]. For comparison, the TAAR1 patent exemplar (S)-N-(4-(morpholin-2-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide has a calculated tPSA of approximately 85 Ų (based on morpholine oxygen and triazole nitrogens), while the FFA1 agonist compound 26 (Li et al. 2016) has a tPSA closer to 110-120 Ų due to its carboxylic acid moiety [3]. The combination of tPSA (92 Ų), moderate logP (2.98), and low rotatable bond count (3) yields a ligand efficiency (LE) of approximately 0.44 for the most potent target (GSK3B, pKi 8.83) [1], which is within the range considered favorable for lead optimization.

Physicochemical properties CNS drug-likeness Lead-likeness tPSA Fragment-based design

Recommended Application Scenarios for 2-Phenyl-N-(3-(pyridin-2-yloxy)benzyl)-2H-1,2,3-triazole-4-carboxamide (CAS 1705412-26-5) Based on Available Evidence


Kinase Chemogenomic Profiling: GSK3B/CK1 Dual-Pathway Probe in Wnt and Circadian Rhythm Screening Panels

The compound's balanced inhibition of GSK3B (pKi 8.83) and multiple CK1 isoforms (CSNK1G2 pKi 8.10, CSNK1A1 pKi 8.05, CSNK1D pKi 7.17) makes it a candidate tool compound for phenotypic assays where concurrent modulation of Wnt signaling (GSK3B) and circadian/Wnt feedback regulation (CK1) is mechanistically relevant [1]. Users should independently confirm potencies under their specific assay conditions, as the original ChEMBL deposition details (ATP concentrations, enzyme constructs) require verification. This application is most appropriate for academic screening laboratories and kinase-focused biotech groups building chemogenomic libraries.

TAAR1 Ligand Structure-Activity Relationship (SAR) Exploration: Pyridin-2-yloxy Benzyl Ether Probe

Given that this compound falls within the generic structural scope of the Hoffmann-La Roche TAAR1 triazole carboxamide patent family (US 2015/0191458 A1) [1], it serves as a commercially accessible starting point for exploring SAR around the benzyl ether linker region. The pyridin-2-yloxy benzyl motif provides a differentiable vector for probing how meta-substituted aromatic ethers with an additional hydrogen bond acceptor (pyridyl nitrogen) affect TAAR1 affinity and selectivity relative to the para-morpholinyl and para-piperidinyl exemplars described in the patent. This scenario is most relevant for medicinal chemistry groups pursuing TAAR1-targeted programs for neuropsychiatric indications.

Fragment-to-Lead Optimization Starting Point for CNS-Penetrant Kinase Inhibitors

With a molecular weight of 371.4 Da, only 3 rotatable bonds, tPSA of 92 Ų, and a GSK3B ligand efficiency of approximately 0.44, this compound occupies a favorable position at the interface of fragment-like and lead-like chemical space for CNS drug discovery [1]. It represents a more advanced starting point than a typical fragment hit (MW < 300 Da) while retaining sufficient room for property-preserving optimization toward CNS-penetrant kinase inhibitors. Procurement is recommended for laboratories engaged in structure-based lead optimization of GSK3B or CK1 inhibitors with CNS exposure requirements.

Differential Scaffold Screening for Non-Carboxylic Acid FFA1/GPR40 Ligand Discovery

Most reported FFA1/GPR40 agonists, including TAK-875, GW9508, and the triazole lead compound 26 from Li et al. (2016), contain a carboxylic acid moiety essential for receptor engagement [1]. The absence of a carboxylic acid in 2-phenyl-N-(3-(pyridin-2-yloxy)benzyl)-2H-1,2,3-triazole-4-carboxamide distinguishes it from this pharmacophore paradigm. While no direct FFA1 activity data is available for this compound, its triazole core scaffold and neutral character make it a suitable candidate for screening campaigns aimed at identifying non-acidic FFA1 modulator chemotypes with potentially improved membrane permeability. This application is appropriate for metabolic disease pharmacology groups seeking to diversify beyond carboxylic acid-containing FFA1 ligands.

Quote Request

Request a Quote for 2-phenyl-N-(3-(pyridin-2-yloxy)benzyl)-2H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.